Acid Brown 58
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 58 typically involves the reaction of aniline with dimethylbenzene sulfonic acid to form dimethylbenzene sulfonic acid aniline salt . This intermediate is then condensed with formaldehyde and coupled with azo bis furanone to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Acid Brown 58 undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents.
Reduction: It can be reduced by reducing agents.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common nucleophiles include hydroxide ions and amines .
Major Products:
Oxidation: The major products are typically of the dye.
Reduction: The major products are typically of the dye.
Substitution: The major products are typically substituted derivatives of the dye.
Scientific Research Applications
Acid Brown 58 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Acid Brown 58 involves its interaction with biological molecules and cellular structures . It binds to specific molecular targets such as proteins and nucleic acids , leading to changes in their fluorescence properties . This interaction is utilized in various analytical techniques to detect and quantify biological molecules .
Comparison with Similar Compounds
Properties
Molecular Formula |
C40H24N10Na4O19S4 |
---|---|
Molecular Weight |
1168.9 g/mol |
IUPAC Name |
tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H28N10O19S4.4Na/c51-33-19-34(52)31(18-30(33)45-43-23-5-1-21(2-6-23)41-28-11-9-25(49(54)55)15-35(28)71(61,62)63)46-47-32-17-27(70(58,59)60)13-20-14-37(73(67,68)69)39(40(53)38(20)32)48-44-24-7-3-22(4-8-24)42-29-12-10-26(50(56)57)16-36(29)72(64,65)66;;;;/h1-19,41-42,51-53H,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;/q;4*+1/p-4 |
InChI Key |
YEYRLCHTGWGSQF-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C(=C5O)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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